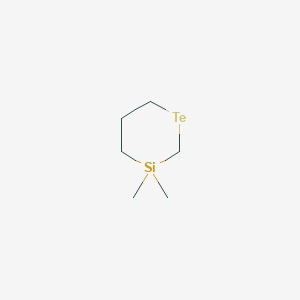![molecular formula C24H41ClOS2 B14578930 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol CAS No. 61151-06-2](/img/structure/B14578930.png)
4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol is an organic compound characterized by the presence of a phenol group substituted with a chlorine atom at the 4-position and two octylsulfanyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol as the core structure.
Formation of Sulfanyl Groups: The introduction of octylsulfanyl groups at the 2- and 6-positions can be achieved through nucleophilic substitution reactions. This involves the reaction of 4-chlorophenol with octylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a corresponding hydroxy compound using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Amines or alkoxides, solvents like DMF or DMSO, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential antimicrobial properties. The presence of sulfanyl groups may enhance its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol involves its interaction with molecular targets such as enzymes and cell membranes. The sulfanyl groups can form strong interactions with thiol groups in proteins, potentially inhibiting their function. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the sulfanyl groups, resulting in different chemical and biological properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Contains different substituents, leading to variations in reactivity and applications.
Uniqueness
4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol is unique due to the presence of long-chain octylsulfanyl groups, which impart distinct hydrophobic properties and influence its interactions with biological systems. This makes it a valuable compound for research and industrial applications where such properties are desired.
Properties
CAS No. |
61151-06-2 |
|---|---|
Molecular Formula |
C24H41ClOS2 |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
4-chloro-2,6-bis(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C24H41ClOS2/c1-3-5-7-9-11-13-15-27-19-21-17-23(25)18-22(24(21)26)20-28-16-14-12-10-8-6-4-2/h17-18,26H,3-16,19-20H2,1-2H3 |
InChI Key |
WFAKMBICGNVGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CSCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate](/img/structure/B14578860.png)
![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)



![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)


![(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14578909.png)
![1H-Pyrrole-3-carbonitrile, 5-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14578916.png)


![O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine](/img/structure/B14578947.png)
